BE“GHE Foundational & Exploratory

Check Availability & Pricing

3-Acetyl-4-hydroxybenzoic acid chemical
properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357

3-Acetyl-4-hydroxybenzoic Acid: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and
synthesis of 3-Acetyl-4-hydroxybenzoic acid. It includes a summary of its known spectral
data and an exploration of its application in drug discovery. This document is intended to serve
as a comprehensive resource for researchers and professionals in the fields of medicinal
chemistry, organic synthesis, and pharmacology.

Chemical Structure and Identification

3-Acetyl-4-hydroxybenzoic acid is an organic compound featuring a benzene ring substituted
with a carboxylic acid group, a hydroxyl group, and an acetyl group.

Table 1: Structural and ldentification Data
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Parameter Value Reference

3-Acetyl-4-hydroxybenzoic

IUPAC Name acid

Molecular Formula CoHsOa4

Molecular Weight 180.16 g/mol

CAS Number 16357-40-7

SMILES CC(=0)clcc(c(0)ccl)C(=0)0

InChl=1S/C9H804/c1-5(10)6-
InChl 3-7(9(12)13)2-4-8(6)11/h2-
4,11H,1H3,(H,12,13)
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Physicochemical Properties

Detailed experimental data for some physicochemical properties of 3-Acetyl-4-
hydroxybenzoic acid are not widely reported in publicly available literature. However, based
on its structure and data for related compounds, the following characteristics can be inferred.

Table 2: Physicochemical Properties
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Property Value/Description Notes
For comparison, the melting
) ) ) point of the parent compound,
Melting Point Data not available ) o
4-hydroxybenzoic acid, is 214-
217 °C.
Expected to be high and likely
Boiling Point Data not available to decompose upon boiling at
atmospheric pressure.
Expected to be soluble in polar  The presence of both polar
organic solvents such as (hydroxyl, carboxylic acid) and
Solubility ethanol, acetone, and ethyl non-polar (benzene ring, acetyl
acetate. Limited solubility in group) moieties influences its
water. solubility.
The pKa of the carboxylic acid
group is expected to be in the
) range of 3-5, similar to other
pKa Data not available ) ) o
benzoic acid derivatives. The
phenolic hydroxyl group will
have a higher pKa.
Synthesis

A common and effective method for the synthesis of 3-Acetyl-4-hydroxybenzoic acid is the

Fries rearrangement of an acylated precursor, such as methyl 4-acetoxybenzoate.[1][2][3]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of 3-Acetyl-4-hydroxybenzoic acid from methyl 4-

acetoxybenzoate.[1]

Materials:

e Methyl 4-acetoxybenzoate

e Anhydrous aluminum chloride (AICI3)
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Potassium chloride (KCI)

2 M Hydrochloric acid (HCI)

Ethanol (EtOH)

Argon or other inert gas
Procedure:

e Thoroughly mix methyl 4-acetoxybenzoate (1.0 equivalent) and potassium chloride (1.0
equivalent) in a reaction vessel.

e Add anhydrous aluminum chloride (3.0 equivalents) to the solid mixture.
 Stir the mixture under an inert atmosphere (e.g., argon).
o Heat the mixture to 120 °C for 1 hour, during which a white sludge will form.

 Increase the temperature to 170 °C and heat for an additional 30 minutes. A yellow solid that
cannot be stirred will form.

e Cool the reaction mixture to room temperature.

e Dissolve the solid in a mixture of 2 M HCI and ethanol.

o Reflux the resulting solution for 1 hour.

e Cool the solution to 0 °C to induce the precipitation of a yellow solid.
« |solate the crude product by vacuum filtration.

o Recrystallize the solid from ethanol to yield pure 3-Acetyl-4-hydroxybenzoic acid as a
yellow crystalline solid.[1]

A reported yield for this synthesis is approximately 60%.[1]

Diagram 1: Synthesis Workflow of 3-Acetyl-4-hydroxybenzoic acid
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Caption: Workflow for the synthesis of 3-Acetyl-4-hydroxybenzoic acid.
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Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-Acetyl-4-
hydroxybenzoic acid.

Table 3: 1H and 13C NMR Spectral Data

1H NMR (400 MHz, ds-acetone) 13C NMR (126 MHz, ds-acetone)
Chemical Shift (5, ppm) Multiplicity

8.55 d,J=21Hz

8.19 dd,J=8.7,2.1 Hz

7.06 d,J=8.8Hz

2.73 s

Data sourced from reference[1]. Note: Some assignments in the 13C NMR are general for
aromatic carbons as specific assignment was not provided in the source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

Specific IR and UV-Vis spectra for 3-Acetyl-4-hydroxybenzoic acid are not readily available
in the reviewed literature. However, the following characteristic absorption peaks in the IR
spectrum can be predicted based on its functional groups:

e O-H stretch (carboxylic acid): Broad band around 2500-3300 cm™1
e O-H stretch (phenol): Broad band around 3200-3600 cm~1

e C-H stretch (aromatic): Around 3000-3100 cm~1

e C=0 stretch (carboxylic acid): Around 1680-1710 cm~1

e C=0 stretch (ketone): Around 1660-1700 cm™1
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e C=C stretch (aromatic): Around 1450-1600 cm~1

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show
absorption bands characteristic of a substituted benzene ring.

Biological Activity and Applications in Drug
Development

While extensive biological studies on 3-Acetyl-4-hydroxybenzoic acid are limited, it has been
identified as a valuable building block in medicinal chemistry.

A notable application is its use as a fragment in the design of novel human Estrogen Receptor
Alpha (ERa) antagonists.[4] In this context, the 3-acetyl-4-hydroxybenzoic acid moiety was
incorporated into a larger molecule to interact with key amino acid residues in the ligand-
binding domain of ERa, aiming to develop new therapeutic agents for breast cancer.[4] This
highlights its potential as a scaffold for developing targeted therapies.

Safety and Handling

3-Acetyl-4-hydroxybenzoic acid should be handled with care in a laboratory setting. Based
on available safety data for related compounds, it is advisable to take the following precautions:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

Avoid inhalation of dust.

Avoid contact with skin and eyes.

In case of contact, wash the affected area thoroughly with water.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the
supplier.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b092357?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/9/2823
https://www.benchchem.com/product/b092357?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/9/2823
https://www.benchchem.com/product/b092357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Acetyl-4-hydroxybenzoic acid is a readily synthesizable compound with well-defined
structural features. While some of its physicochemical properties are not extensively
documented, its synthesis via the Fries rearrangement is well-established. The available NMR
data provide clear characterization of its structure. Its emerging role as a key fragment in the
development of targeted therapeutics, such as ERa antagonists, underscores its importance for
future research in medicinal chemistry and drug discovery. Further investigation into its
biological activities may reveal additional therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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